Dimethyl biphenyl-4,4'-dicarboxylate
Overview
Description
Dimethyl [1,1’-biphenyl]-4,4’-dicarboxylate is an organic compound with the molecular formula C16H14O4 It consists of two benzene rings connected by a single bond, with two carboxylate groups attached to the 4 and 4’ positions of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [1,1’-biphenyl]-4,4’-dicarboxylate typically involves the esterification of [1,1’-biphenyl]-4,4’-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
Industrial production of Dimethyl [1,1’-biphenyl]-4,4’-dicarboxylate follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [1,1’-biphenyl]-4,4’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form [1,1’-biphenyl]-4,4’-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: [1,1’-biphenyl]-4,4’-dicarboxylic acid.
Reduction: [1,1’-biphenyl]-4,4’-diol.
Substitution: Various substituted biphenyl derivatives depending on the reagent used.
Scientific Research Applications
Dimethyl [1,1’-biphenyl]-4,4’-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl [1,1’-biphenyl]-4,4’-dicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in further biochemical reactions. The biphenyl structure allows for π-π interactions with aromatic systems, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound with two benzene rings connected by a single bond.
[1,1’-biphenyl]-4,4’-dicarboxylic acid: The parent acid of Dimethyl [1,1’-biphenyl]-4,4’-dicarboxylate.
Dimethyl terephthalate: Another ester with a similar structure but different substitution pattern.
Uniqueness
Dimethyl [1,1’-biphenyl]-4,4’-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
methyl 4-(4-methoxycarbonylphenyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-15(17)13-7-3-11(4-8-13)12-5-9-14(10-6-12)16(18)20-2/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRIRZXWWALTPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061143 | |
Record name | [1,1'-Biphenyl]-4,4'-dicarboxylic acid, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Fine faintly red crystals; [MSDSonline] | |
Record name | Dimethyl 4,4'-biphenyldicarboxylate | |
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CAS No. |
792-74-5 | |
Record name | 4,4′-Dimethyl [1,1′-biphenyl]-4,4′-dicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=792-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dimethyl 4,4'-biphenyldicarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000792745 | |
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Record name | Biphenyl dimethyl dicarboxylate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12475 | |
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Record name | [1,1'-Biphenyl]-4,4'-dicarboxylic acid, 4,4'-dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | [1,1'-Biphenyl]-4,4'-dicarboxylic acid, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.220 | |
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Record name | BIPHENYL DIMETHYL DICARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K61BXA0U9C | |
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Record name | DIMETHYL 4,4'-BIPHENYLDICARBOXYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5754 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the molecular structure of Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate influence its crystal packing compared to its terphenyl analog?
A1: Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate exhibits a planar structure with neighboring phenyl rings aligned, resulting in a regular layered packing arrangement within the crystal lattice. [] This contrasts with its terphenyl analog, dimethyl [11,21:24,31-terphenyl]-14,34-dicarboxylate, where the presence of the additional phenyl ring introduces steric hindrance. This hindrance disrupts the planarity, leading to a rotation of the central benzene ring and a less ordered crystal packing. [] You can find more information about this comparison in the paper:
Q2: Are there any reported applications of Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate or its derivatives in materials science?
A2: While the provided research papers focus on structural characterization, Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate serves as a building block for more complex molecules. Its structure, featuring a rigid biphenyl core and reactive ester groups, makes it suitable for synthesizing polymers, metal-organic frameworks (MOFs), and other materials. For instance, its deprotected dicarboxylic acid form is utilized in the synthesis of a chiral metal-organic framework (MOF) with potential catalytic applications. [] You can find more information about this in the paper:
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